molecular formula C13H15FO3 B14427436 Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate CAS No. 85465-51-6

Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate

Cat. No.: B14427436
CAS No.: 85465-51-6
M. Wt: 238.25 g/mol
InChI Key: AAVLSRVDTRCOQK-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluoro group, a methoxyphenyl group, and a butenoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate typically involves the reaction of 4-fluoro-3-(3-methoxyphenyl)boronic acid with ethyl acrylate under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-(3-methoxyphenyl)butanoic acid.

    Reduction: Formation of 4-fluoro-3-(3-methoxyphenyl)-2-butanol.

    Substitution: Formation of 4-substituted-3-(3-methoxyphenyl)-2-butenoates.

Scientific Research Applications

Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-fluoro-3-(3-hydroxyphenyl)-2-butenoate
  • Ethyl 4-chloro-3-(3-methoxyphenyl)-2-butenoate
  • Ethyl 4-fluoro-3-(4-methoxyphenyl)-2-butenoate

Uniqueness

Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

CAS No.

85465-51-6

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

ethyl 4-fluoro-3-(3-methoxyphenyl)but-2-enoate

InChI

InChI=1S/C13H15FO3/c1-3-17-13(15)8-11(9-14)10-5-4-6-12(7-10)16-2/h4-8H,3,9H2,1-2H3

InChI Key

AAVLSRVDTRCOQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CF)C1=CC(=CC=C1)OC

Origin of Product

United States

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